N2-(3,4-dimethoxyphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(3,4-dimethoxyphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-4-16-5-7-17(8-6-16)24-21-26-22(28-23(27-21)29-11-13-32-14-12-29)25-18-9-10-19(30-2)20(15-18)31-3/h5-10,15H,4,11-14H2,1-3H3,(H2,24,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFCEVUPORTJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3,4-dimethoxyphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for this compound is with a molecular weight of 436.5 g/mol. The compound features a triazine core that is known for its diverse biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 898648-43-6 |
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. Notably, it has shown selective inhibition of the triple-negative breast cancer cell line MDA-MB231 while sparing non-cancerous MCF-10A cells. This selectivity is crucial for minimizing side effects during treatment.
Case Studies
-
MDA-MB231 Cell Line Study :
- Objective : Evaluate the growth inhibition of MDA-MB231 cells.
- Results : Compounds similar to this compound reduced cell growth by over 50% at concentrations of 10 μM. This suggests strong potential as an anticancer agent.
-
Structure-Activity Relationship (SAR) :
- Findings : The presence of electron-donating groups in the para position of the phenyl rings enhanced antiproliferative activity. Conversely, para-substituted phenyl groups negatively impacted activity unless specific substitutions were made.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly the PI3K/Akt pathway. This pathway is crucial for many cellular processes including growth and metabolism.
Other Biological Activities
In addition to its anticancer properties, preliminary data suggest potential activities against other conditions such as inflammatory diseases and infectious diseases , although more research is necessary to confirm these effects.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of Triazine Core : Utilizing cyanoguanidine and appropriate aryl amines under microwave-assisted conditions.
- Functionalization : Introducing substituents at specific positions on the triazine ring to enhance biological activity.
Q & A
Q. What are the common synthetic routes for preparing this triazine derivative?
The compound is synthesized via nucleophilic substitution reactions starting with cyanuric chloride. Sequential substitutions introduce the 3,4-dimethoxyphenyl and 4-ethylphenyl groups, followed by the morpholino moiety. Key steps include refluxing in polar aprotic solvents (e.g., 1,4-dioxane) and purification via recrystallization or chromatography .
Q. What is the proposed mechanism of action for this compound in biological systems?
The triazine core interacts with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The morpholino group enhances solubility, while substituents like 3,4-dimethoxyphenyl may modulate binding affinity to targets such as kinases or epigenetic regulators .
Q. How do substituents influence the compound's physicochemical properties?
- The 3,4-dimethoxyphenyl group increases electron density, affecting reactivity in electrophilic substitutions.
- The morpholino group improves aqueous solubility and stability in biological matrices.
- Substituent polarity dictates solubility profiles in organic solvents (e.g., dichloromethane) and aqueous buffers .
Q. What spectroscopic methods are used for structural characterization?
- NMR (¹H, ¹³C) confirms substitution patterns on the triazine ring.
- IR spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹).
- Mass spectrometry (ESI-TOF) validates molecular weight and purity .
Advanced Questions
Q. How can reaction yields be optimized during synthesis?
- Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% compared to conventional heating .
- Continuous flow synthesis enhances reproducibility and scalability, particularly for industrial applications .
- Solvent optimization (e.g., switching from ethanol to DMF) minimizes side reactions .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., 12–16 µM across cell lines) arise from substituent variations. Systematic SAR studies comparing analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) clarify target selectivity. For example:
| Substituent | Cell Line | IC50 (µM) |
|---|---|---|
| 3,4-Dimethylphenyl | MDA-MB231 | 15.83 |
| Phenyl | HepG2 | 12.21 |
| Computational docking (e.g., AutoDock Vina) models interactions with ATP-binding pockets to rationalize potency differences . |
Q. How does the compound interact with proteins in structural studies?
X-ray crystallography of co-crystals with human carbonic anhydrase IX reveals hydrogen bonds between the triazine N-atoms and Thr199/Glu106 residues. The morpholino group occupies a hydrophobic cleft, stabilizing the complex. Competitive binding assays (SPR) quantify dissociation constants (Kd = 2.3 ± 0.5 µM) .
Q. What advanced techniques characterize degradation pathways?
- HPLC-MS/MS identifies oxidative metabolites (e.g., triazine N-oxide) under simulated physiological conditions.
- Accelerated stability testing (40°C/75% RH for 6 months) detects hydrolysis of the methoxy groups, guiding formulation strategies .
Methodological Notes
- Contradiction Analysis : Cross-validate biological assays (e.g., MTT vs. clonogenic) to account for cytotoxicity vs. cytostatic effects .
- Experimental Design : Use DOE (Design of Experiments) to optimize reaction parameters (temperature, solvent ratio) and minimize batch-to-batch variability .
- Data Interpretation : Pair computational models (DFT for reaction pathways) with experimental kinetics to resolve mechanistic ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
